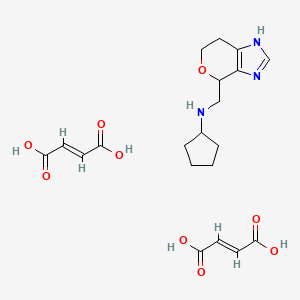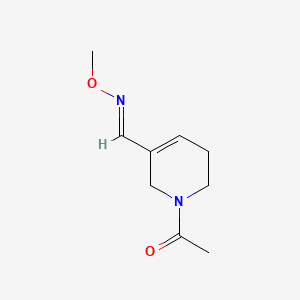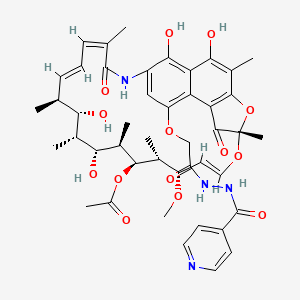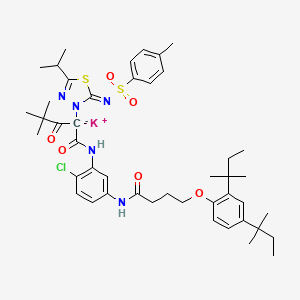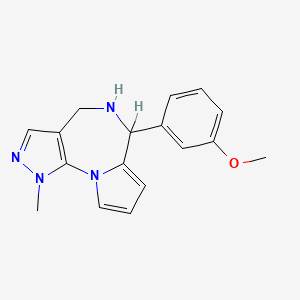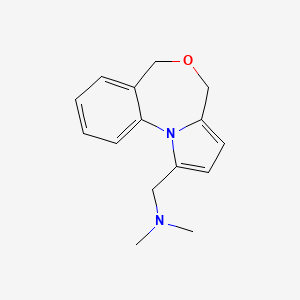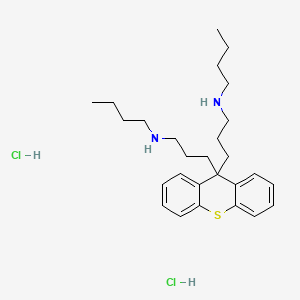
Thioxanthene-9,9-bis(propylamine), N,N'-dibutyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thioxanthene-9,9-bis(propylamine), N,N’-dibutyl-, dihydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. It is characterized by the presence of a thioxanthene core substituted with propylamine and dibutyl groups, and it exists as a dihydrochloride salt. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thioxanthene-9,9-bis(propylamine), N,N’-dibutyl-, dihydrochloride typically involves multiple steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through cyclization reactions involving appropriate starting materials such as diphenyl sulfide derivatives.
Substitution with Propylamine:
Addition of Dibutyl Groups: The dibutyl groups are introduced via alkylation reactions, often using dibutyl halides in the presence of a base.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Thioxanthene-9,9-bis(propylamine), N,N’-dibutyl-, dihydrochloride can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydrothioxanthene derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamine or dibutyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrothioxanthene derivatives.
Substitution Products: Varied depending on the nucleophile used.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Biochemical Research: Used in studies to understand its interaction with biological macromolecules.
Industry:
Material Science:
Chemical Manufacturing: Used in the production of other chemical compounds.
作用機序
The mechanism of action of Thioxanthene-9,9-bis(propylamine), N,N’-dibutyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Thioxanthene Derivatives: Compounds with similar thioxanthene cores but different substituents.
Phenothiazine Derivatives: Structurally related compounds with a phenothiazine core.
Uniqueness: Thioxanthene-9,9-bis(propylamine), N,N’-dibutyl-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of propylamine and dibutyl groups differentiates it from other thioxanthene and phenothiazine derivatives, potentially leading to unique applications and activities.
This detailed overview provides a comprehensive understanding of Thioxanthene-9,9-bis(propylamine), N,N’-dibutyl-, dihydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
102367-53-3 |
|---|---|
分子式 |
C27H42Cl2N2S |
分子量 |
497.6 g/mol |
IUPAC名 |
N-[3-[9-[3-(butylamino)propyl]thioxanthen-9-yl]propyl]butan-1-amine;dihydrochloride |
InChI |
InChI=1S/C27H40N2S.2ClH/c1-3-5-19-28-21-11-17-27(18-12-22-29-20-6-4-2)23-13-7-9-15-25(23)30-26-16-10-8-14-24(26)27;;/h7-10,13-16,28-29H,3-6,11-12,17-22H2,1-2H3;2*1H |
InChIキー |
QKSGOYKQWHXFMZ-UHFFFAOYSA-N |
正規SMILES |
CCCCNCCCC1(C2=CC=CC=C2SC3=CC=CC=C31)CCCNCCCC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


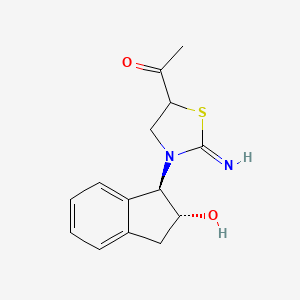
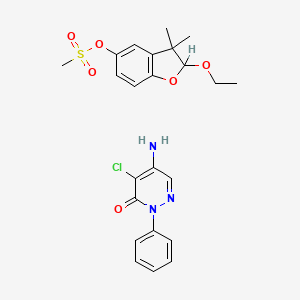
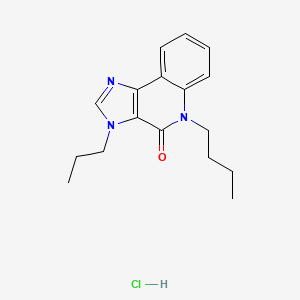
![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
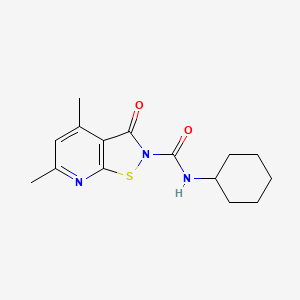
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
